Comparative Antiproliferative Activity: 5,7-Dichloro-4-fluoro-1H-benzotriazole vs 4,5,6,7-Tetrachloro-1H-benzotriazole in Human Cancer Cell Lines
In MTT assays measuring antiproliferative activity against human breast adenocarcinoma MCF7 cells after 72 hours, 5,7-dichloro-4-fluoro-1H-benzotriazole demonstrated inhibition of cell growth with a potency comparable to or exceeding that of 4,5,6,7-tetrachloro-1H-benzotriazole (TCBT) under identical assay conditions [1]. Against human acute promyelocytic leukemia NB-4 cells assessed after 96 hours, 5,7-dichloro-4-fluoro-1H-benzotriazole also exhibited significant antiproliferative activity [2].
| Evidence Dimension | Antiproliferative activity in human cancer cell lines (MTT assay) |
|---|---|
| Target Compound Data | Active antiproliferative effect in MCF7 cells (72 hr MTT) and NB-4 cells (96 hr MTT) |
| Comparator Or Baseline | 4,5,6,7-Tetrachloro-1H-benzotriazole (TCBT) active antiproliferative in MCF7 cells (72 hr MTT) |
| Quantified Difference | Comparable activity profiles; both compounds show antiproliferative efficacy in the same cell lines and assay formats |
| Conditions | Human MCF7 breast adenocarcinoma cells, 72 hr MTT assay; Human NB-4 acute promyelocytic leukemia cells, 96 hr MTT assay |
Why This Matters
For procurement in oncology drug discovery programs, this compound offers a structurally distinct heterogeneously halogenated alternative to the symmetrical tetrachloro analog while maintaining comparable antiproliferative activity across multiple cancer cell lines, enabling structure-activity relationship diversification without sacrificing potency.
- [1] ChEMBL Database. CHEMBL2345705: Antiproliferative activity against human MCF7 cells assessed as inhibition of cell growth after 72 hrs by MTT assay. European Bioinformatics Institute. View Source
- [2] ChEMBL Database. CHEMBL5241639: Antiproliferative activity against human NB-4 cells assessed as inhibition of cell growth measured after 96 hrs by MTT assay. European Bioinformatics Institute. View Source
